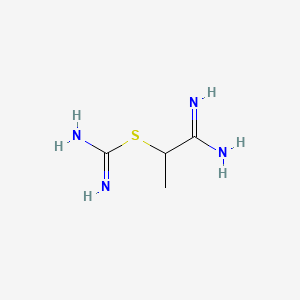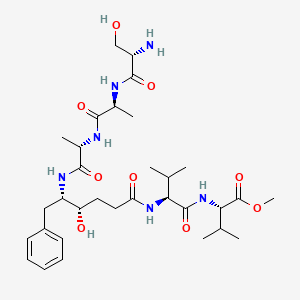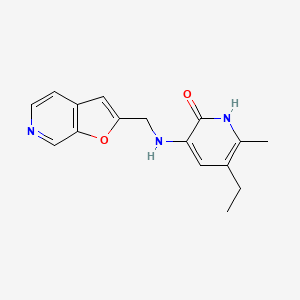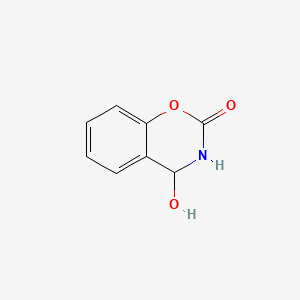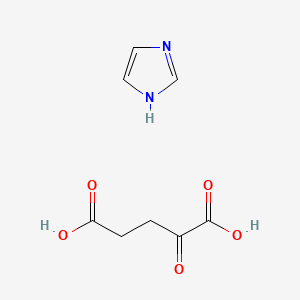![molecular formula C11H14N4S B12800274 2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine CAS No. 67219-28-7](/img/structure/B12800274.png)
2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 317625 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is often utilized in research settings for its ability to interact with specific molecular targets, making it a valuable tool in both chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 317625 involves a series of chemical reactions that require precise conditions to ensure the purity and efficacy of the final product. The synthetic route typically includes:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rate and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of NSC 317625 is scaled up using large reactors and automated systems to maintain consistency and quality. The process involves:
Bulk Synthesis: Large quantities of reactants are combined in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to ensure optimal performance.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
化学反应分析
Types of Reactions
NSC 317625 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
The reactions involving NSC 317625 typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Catalysts: Catalysts such as palladium on carbon are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
NSC 317625 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: In biological research, NSC 317625 is used to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.
Industry: NSC 317625 is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of NSC 317625 involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting cellular processes. The pathways involved in its mechanism of action include:
Enzyme Inhibition: NSC 317625 can inhibit the activity of certain enzymes, preventing them from catalyzing reactions.
Receptor Binding: The compound can bind to receptors on the cell surface, triggering a cascade of intracellular events.
相似化合物的比较
NSC 317625 is unique in its structure and properties, but it can be compared to other similar compounds:
NSC 18725: This compound also exhibits enzyme inhibition but has different molecular targets.
NSC 12345: Known for its receptor-binding properties, NSC 12345 has a different chemical structure but similar biological effects.
属性
CAS 编号 |
67219-28-7 |
|---|---|
分子式 |
C11H14N4S |
分子量 |
234.32 g/mol |
IUPAC 名称 |
2-(4-methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C11H14N4S/c1-14-5-7-15(8-6-14)11-13-9-3-2-4-12-10(9)16-11/h2-4H,5-8H2,1H3 |
InChI 键 |
YKZCABREKASZPD-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=NC3=C(S2)N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




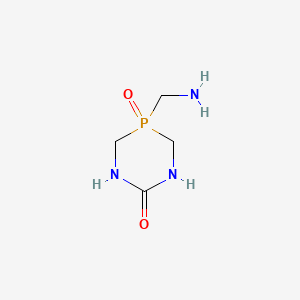
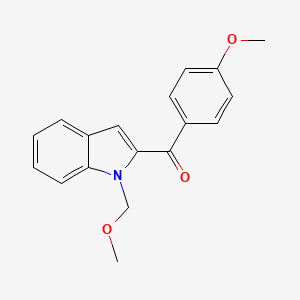

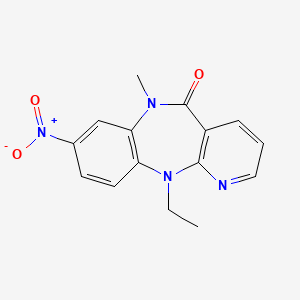
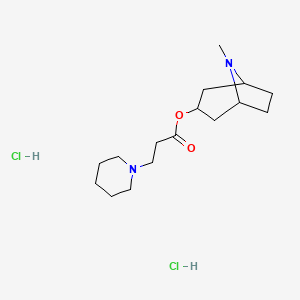
![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)

